3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-3-1-2-6(4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITCHLVBEMEQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(S2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The amino group and the fluorophenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the fluorophenyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 187949-86-6)
- Molecular Formula: C₁₁H₈ClNO₂S
- Molecular Weight : ~253.7 g/mol
- Key Differences: Substituent: The fluorine atom in the 3-fluorophenyl group is replaced by chlorine at the para position of the phenyl ring. Purity and Availability: The 4-chloro derivative has a reported purity of 95% but is listed as a discontinued product in some catalogs, limiting its accessibility .
Ethyl 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxylate
- Molecular Formula: C₁₃H₁₂ClNO₂S
- Molecular Weight : ~281.8 g/mol
- Key Differences :
- Ester vs. Carboxylic Acid : The carboxylic acid group is esterified to an ethyl ester, increasing lipophilicity and altering solubility (e.g., improved organic solvent compatibility).
- Applications : This ester derivative serves as a precursor for pharmaceuticals and agrochemicals, highlighting functional group-dependent utility .
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid methyl ester (CAS: 37572-23-9)
- Molecular Formula: C₁₃H₁₂NO₃S
- Molecular Weight : ~265.3 g/mol
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Thiophene-2-carboxylic Acid Derivatives
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Applications |
|---|---|---|---|---|---|
| 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid | 3-F (phenyl) | C₁₁H₈FNO₂S | 237.25 | >98% | Research intermediate |
| 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | 4-Cl (phenyl) | C₁₁H₈ClNO₂S | ~253.7 | 95% | Discontinued product |
| Ethyl 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxylate | 3-Cl (phenyl), ethyl ester | C₁₃H₁₂ClNO₂S | 281.8 | N/A | Pharmaceutical precursor |
| 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid | Isopropylsulfonyl, methylthio | C₉H₁₃NO₄S₃ | 295.4 | N/A | Bioactive compound research |
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electronic Effect | Solubility Profile | Biological Relevance |
|---|---|---|---|
| 3-Fluorophenyl | Strongly electron-withdrawing | Moderate aqueous solubility | Enhances metabolic stability |
| 4-Chlorophenyl | Moderately electron-withdrawing | Lower solubility in polar solvents | Alters binding kinetics |
| Methoxy (4-position) | Electron-donating | Improved lipid solubility | Potential for CNS penetration |
| Ethyl Ester | Lipophilic | High organic solubility | Prodrug development |
Biological Activity
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound notable for its significant biological activity, particularly in the realm of oncology. This article delves into its structural characteristics, biological interactions, and potential therapeutic applications, supported by relevant studies and data.
Structural Characteristics
The molecular formula of this compound is . Its structure features a thiophene ring with an amino group and a 3-fluorophenyl substituent, along with a carboxylic acid functional group. This specific arrangement contributes to its unique chemical properties and biological activities. The presence of both amino and carboxylic acid groups enhances its ability to form hydrogen bonds and ionic interactions, crucial for binding to various biological targets.
Antitumor Properties
Research indicates that this compound exhibits promising antitumor activity. It has been shown to inhibit specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent in cancer treatment. The compound's structural features allow it to interact effectively with biological macromolecules, enhancing its efficacy.
In one study examining its antitumor effects, the compound demonstrated significant inhibition of tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were reported to be favorable, indicating strong potential for development as an anticancer drug .
The mechanism through which this compound exerts its effects involves modulation of enzyme activity related to cancer pathways. By binding to these enzymes, the compound can disrupt their function, leading to reduced tumor growth and proliferation. This interaction underscores the importance of its functional groups in facilitating binding and subsequent biological activity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key findings from various studies:
| Compound Name | Biological Activity | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| This compound | Antitumor | ~5 | EGFR kinase |
| 5-Trifluoromethylpyrimidine Derivative | Antitumor | 0.35 | EGFR kinase |
| N-(5-(arylcarbonyl)thiazol-2-yl)amide | RORγt inhibitor | 0.091 | RORγt |
This table illustrates the competitive efficacy of this compound against other compounds with similar structural features.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer Cells : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in A549 cells, indicating its potential role as an antitumor agent .
- Enzyme Inhibition : A detailed analysis revealed that the compound inhibits specific enzymes involved in tumor metabolism, which could be pivotal in developing targeted therapies for various cancers .
Q & A
Q. What are the optimal synthetic routes for 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation or ring-closure reactions. For example, a related compound, ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, was synthesized via refluxing 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol and HCl, achieving yields >95% under acidic conditions . For the fluorophenyl analog, substituting chlorophenyl precursors with fluorophenyl reagents under similar conditions may require adjustments in catalyst (e.g., piperidine vs. triethyl orthoformate) and solvent (ethanol vs. DMF). Key factors:
Q. How does the fluorophenyl substituent affect the compound’s stability under standard laboratory conditions?
Methodological Answer: The 3-fluorophenyl group enhances electron-withdrawing properties, potentially increasing stability compared to chlorophenyl analogs. However, the thiophene ring is susceptible to oxidation. Recommended practices:
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
- Handling : Avoid strong oxidizers (e.g., H₂O₂, HNO₃), which degrade the thiophene core .
- Stability Assays : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to track decomposition over time .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine vs. chlorine substitution) influence biological activity in kinase inhibition assays?
Methodological Answer: Fluorine’s electronegativity and smaller atomic radius enhance binding to hydrophobic pockets in kinase ATP-binding sites. Comparative studies on chlorophenyl vs. fluorophenyl analogs reveal:
Q. Experimental Design :
Docking Studies : Use Schrödinger Suite to model ligand-receptor interactions.
Enzymatic Assays : Measure IC₅₀ via ADP-Glo™ Kinase Assay .
Metabolic Profiling : Incubate with human liver microsomes and quantify parent compound via LC-MS .
Q. How can researchers resolve contradictions in reported anticancer activity across cell lines?
Methodological Answer: Discrepancies may arise from cell line-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Strategies:
- Mechanistic Profiling : Use CRISPR screens to identify genetic dependencies (e.g., knockdown of ABCB1 to assess P-gp-mediated resistance) .
- Pharmacokinetic Analysis : Compare intracellular concentrations via LC-MS/MS in sensitive (MCF-7) vs. resistant (NCI/ADR-RES) lines .
- Combination Studies : Co-administer with efflux inhibitors (e.g., verapamil) to validate transport-mediated resistance .
Q. What analytical methods are recommended for characterizing purity and structural integrity?
Methodological Answer:
- Purity : HPLC-DAD (UV detection at 254 nm) with ≥98% purity threshold .
- Structural Confirmation :
- Degradation Products : Accelerated stability studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify oxidation byproducts .
Q. How can researchers optimize the compound for blood-brain barrier (BBB) penetration in neurodegenerative studies?
Methodological Answer:
- Lipophilicity : Adjust logP via ester prodrugs (e.g., methyl ester derivatives increase logP from 1.2 to 2.8) .
- Transport Assays : Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates favorable penetration) .
- In Vivo Validation : Administer radiolabeled compound (³H or ¹⁴C) and quantify brain-to-plasma ratio via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
